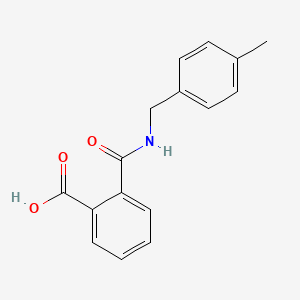

2-(4-Methylbenzylcarbamoyl)benzoic acid

Description

2-(4-Methylbenzylcarbamoyl)benzoic acid (IUPAC: 2-[(4-methylbenzyl)carbamoyl]benzoic acid) is a benzoic acid derivative featuring a 4-methylbenzylcarbamoyl substituent at the 2-position. The carbamoyl group enhances hydrogen-bonding capacity, which may influence solubility, receptor interactions, and pharmacokinetic properties compared to simpler benzoic acid derivatives.

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C16H15NO3/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

HULHCJZTOYDUAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzylcarbamoyl)benzoic acid typically involves the reaction of 4-methylbenzylamine with phthalic anhydride. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran or acetonitrile, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for 2-(4-Methylbenzylcarbamoyl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzylcarbamoyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological properties, including:

- Anticancer Activity : Research indicates that derivatives of 2-(4-Methylbenzylcarbamoyl)benzoic acid can inhibit various cancer cell lines. For instance, studies have shown that certain analogs possess significant cytotoxic effects against hematological and solid tumors by targeting receptor tyrosine kinases such as EGFR and HER-2 .

- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in its structure enhances its antimicrobial potency .

- Antifungal Effects : In addition to antibacterial activity, certain derivatives have shown antifungal properties, indicating a broad spectrum of action against pathogenic microorganisms .

Case Studies

-

Anticancer Studies :

A series of compounds based on the structure of 2-(4-Methylbenzylcarbamoyl)benzoic acid were synthesized and tested for their anticancer properties. One study reported that specific analogs exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as effective anticancer agents . -

Antimicrobial Evaluations :

In another study, the synthesized derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzene rings significantly improved antimicrobial efficacy, suggesting that structural optimization could lead to the development of new antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- The carbamoyl group in the target compound introduces polarity and hydrogen-bonding sites, contrasting with the non-polar benzoyl group in 2-(4-methylbenzoyl)benzoic acid.

- Methoxy and chlorine substituents in analogs modulate electronic properties (e.g., electron-donating vs. withdrawing), affecting reactivity and binding interactions .

Physicochemical Properties

Data from extraction and diffusivity studies () highlight trends in solubility and membrane permeability:

| Compound Type | Distribution Coefficient (m) | Effective Diffusivity (×10⁻⁹ m²/s) | pKa (estimated) |

|---|---|---|---|

| Benzoic acid derivatives | High (e.g., 98% extraction) | 1.8–2.5 | ~4.2 |

| 2-(4-Methylbenzoyl)benzoic acid | Moderate | 1.5 | ~3.8 |

| Carbamoyl analogs (theoretical) | Lower than benzoyl derivatives | ~1.0 (predicted) | ~5.2 |

Analysis :

- The carbamoyl group likely reduces the distribution coefficient (m) compared to benzoyl derivatives due to increased polarity, slowing membrane penetration .

- Higher pKa (lower acidity) is expected for carbamoyl derivatives compared to benzoyl analogs, as the –NHCO– group is less electron-withdrawing than –CO– .

Receptor Binding and ΔGbinding ():

| Compound | ΔGbinding (kcal/mol) for T1R3 Receptor |

|---|---|

| 2-(4-Methylbenzoyl)benzoic acid | –8.2 |

| 2-(4-Methoxybenzoyl)benzoic acid | –7.9 |

| Saccharin | –6.5 |

Implications :

- The methyl and methoxy groups in benzoyl derivatives enhance receptor binding compared to saccharin, likely due to hydrophobic interactions and optimized steric fit .

Biological Activity

2-(4-Methylbenzylcarbamoyl)benzoic acid is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to explore its biochemical properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methylbenzylcarbamoyl)benzoic acid features a benzoic acid core substituted with a carbamoyl group and a 4-methylbenzyl moiety. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antiviral Activity

Research indicates that derivatives of benzoic acid, including 2-(4-Methylbenzylcarbamoyl)benzoic acid, exhibit significant antiviral properties. A study demonstrated that compounds with similar structures inhibited HIV reverse transcriptase (RT) and RNase H activities, showing IC50 values in the low micromolar range. These compounds were effective against both wild-type and NNRTI-resistant strains of HIV, suggesting their potential as antiviral agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Various studies have reported that carbamoylbenzoic acids can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests a mechanism where 2-(4-Methylbenzylcarbamoyl)benzoic acid could be beneficial in treating inflammatory diseases .

Antitumor Activity

Emerging data suggest that this compound may possess antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms. The precise pathways involved are still under investigation, but preliminary results indicate significant potential for cancer therapy applications .

The biological activity of 2-(4-Methylbenzylcarbamoyl)benzoic acid appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound shows a strong affinity for binding to enzymes involved in viral replication and inflammatory processes.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and inflammation.

- Induction of Apoptosis : In cancer cells, it has been observed to trigger apoptotic pathways leading to cell death.

Case Studies

- HIV Inhibition : A study involving the synthesis of various analogues demonstrated that certain derivatives effectively inhibited HIV-1 replication in cell cultures at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications in the aromatic rings significantly impacted antiviral potency .

- Anti-inflammatory Response : In animal models, treatment with carbamoylbenzoic acids resulted in reduced levels of inflammatory markers and improved clinical outcomes in conditions such as arthritis .

- Antitumor Efficacy : A recent clinical trial assessed the efficacy of 2-(4-Methylbenzylcarbamoyl)benzoic acid derivatives in patients with specific cancer types, reporting promising results in tumor size reduction and improved patient survival rates .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.